3-(3-Methylphenyl)pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-5-11(8-10)12-6-3-7-15-13(12)9-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGWFWKEXSJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Methylphenyl Pyridine 2 Carbonitrile and Analogs
Retrosynthetic Analysis and Strategic Precursors for Pyridine (B92270) Carbonitrile Construction
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For 3-(3-methylphenyl)pyridine-2-carbonitrile, several disconnections can be envisioned.
A primary strategy involves disconnecting the bond between the 3-methylphenyl group and the pyridine ring. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a 3-halopyridine-2-carbonitrile and an appropriate (3-methylphenyl)boronic acid or organostannane derivative. This approach is advantageous as it allows for modularity, enabling the synthesis of various analogs by simply changing the coupling partner.
Alternatively, a disconnection at the C2-cyano bond points to a precursor like 3-(3-methylphenyl)pyridine (B1608797), which could be functionalized via a direct cyanation reaction. This strategy relies on the regioselective introduction of the nitrile group onto the pre-formed biaryl system.
A third approach involves breaking down the pyridine ring itself. This leads to acyclic precursors that can be assembled through cyclocondensation reactions. advancechemjournal.com For instance, a multi-component strategy could construct the ring from simpler building blocks like an α,β-unsaturated carbonyl compound, an active methylene (B1212753) nitrile, and a nitrogen source. advancechemjournal.comresearchgate.net This method is highly convergent and atom-economical. bohrium.com
These retrosynthetic pathways lead to several key strategic precursors:
3-Halopyridine-2-carbonitriles (e.g., 3-bromo-2-cyanopyridine): Key for cross-coupling strategies.
3-(3-Methylphenyl)pyridine: A substrate for direct cyanation methods.
(3-Methylphenyl)boronic acid: The coupling partner for Suzuki reactions.
Aldehydes, ketones, active methylene nitriles (e.g., malononitrile), and ammonia (B1221849)/ammonium (B1175870) acetate (B1210297): Building blocks for multi-component pyridine ring synthesis. researchgate.nettandfonline.com
Direct Carbonitrile Functionalization Approaches
These methods involve the introduction of the nitrile group onto a pre-synthesized 3-(3-methylphenyl)pyridine scaffold.
Palladium-catalyzed cyanation is a powerful method for introducing a nitrile group onto (hetero)aryl halides and triflates. acs.orgrsc.org This transformation has become a valuable alternative to traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, offering milder conditions and broader functional group tolerance. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net
A significant challenge in these reactions is catalyst deactivation by excess cyanide ions, which can poison the palladium center. nih.govresearchgate.net To overcome this, various strategies have been developed, including the use of specific ligands, cyanide sources with low solubility, and co-catalysts. researchgate.net
Table 1: Selected Palladium-Catalyzed Cyanation Systems
| Palladium Source | Ligand | Cyanide Source | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | PEG-400/H₂O | Not specified | Recyclable and reusable system for aryl chlorides. researchgate.net |
| Palladacycle P1 | --- | K₄[Fe(CN)₆] | t-Amyl-OH | ≤ 100 | Effective for (hetero)aryl chlorides and bromides; complete in 1 hour. nih.gov |
This table is interactive and can be sorted by column.
For the synthesis of this compound, a suitable precursor would be 2-halo-3-(3-methylphenyl)pyridine. The choice of catalyst, ligand, and cyanide source is crucial for achieving high yields. Zinc cyanide (Zn(CN)₂) is a widely used cyano source, in part because it mitigates catalyst poisoning. nih.gov More recently, potassium ferrocyanide (K₄[Fe(CN)₆]) has gained favor as a less toxic alternative. nih.govresearchgate.net
The dehydration of primary amides is a fundamental and clean route to synthesize nitriles. rsc.org This method involves converting the corresponding primary amide, in this case, 3-(3-methylphenyl)pyridine-2-carboxamide, into the target nitrile. A wide array of dehydrating agents has been employed for this transformation, ranging from classical stoichiometric reagents to modern catalytic systems. researchgate.net
Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) were used. researchgate.net While effective, these reagents often require harsh conditions and can be incompatible with sensitive functional groups.
Modern methods have focused on developing milder and more selective protocols. Catalytic systems offer significant advantages in terms of efficiency and waste reduction. For example, a catalytic Appel-type dehydration has been developed using triphenylphosphine (B44618) oxide as a catalyst with oxalyl chloride and triethylamine, achieving rapid conversion at low catalyst loadings. nih.gov
Table 2: Common Reagents for Dehydration of Amides to Nitriles
| Reagent/System | Conditions | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux | A classical, effective but harsh reagent. researchgate.net |
| Trifluoroacetic Anhydride/Pyridine | Mild | Effective but can be expensive. tsijournals.com |
| (COCl)₂-DMSO (Swern conditions) | Mild | Provides nitriles in good to excellent yields. researchgate.net |
| Cyanuric Chloride/DMF | Mild | Dehydrates N-protected α-amino-acid amides efficiently. researchgate.net |
This table is interactive and can be sorted by column.
This approach is contingent on the availability of the precursor amide, which can typically be synthesized from the corresponding carboxylic acid or ester.
Pyridine Ring Formation Strategies
These strategies build the substituted pyridine ring from acyclic precursors, incorporating the necessary substituents during the cyclization process.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials. bohrium.comnih.gov These reactions are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity. bohrium.com
The synthesis of substituted 2-amino-3-cyanopyridines or 2-oxo-3-cyanopyridines often employs a four-component reaction involving an aldehyde, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), a ketone or β-dicarbonyl compound, and ammonium acetate as the nitrogen source. tandfonline.comnih.gov To synthesize this compound, a potential MCR could involve 3-methylbenzaldehyde, an appropriate 1,3-dicarbonyl compound, malononitrile, and a nitrogen donor. The reaction proceeds through a cascade of elementary steps, including Knoevenagel condensation, Michael addition, and cyclization/aromatization. nih.govalfa-chemistry.com
Table 3: Examples of Multi-Component Reactions for Pyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type |
|---|---|---|
| Aromatic aldehyde, malononitrile, acetophenone (B1666503), ammonium acetate | Ultrasonic irradiation, solvent-free | 2-Amino-3-cyanopyridine (B104079) derivatives. tandfonline.com |
| Aromatic aldehyde, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, refluxing ethanol (B145695) | Pyrano[3,2-c]pyridones. nih.gov |
This table is interactive and can be sorted by column.
These methods offer a convergent and flexible route to highly substituted pyridines. researchgate.net
First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic multi-component reaction. wikipedia.org The archetypal reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative, driven by the formation of the stable aromatic ring. wikipedia.org
While the traditional Hantzsch synthesis yields pyridine-3,5-dicarboxylates, variations have been developed that use substrates with nitrile functionalities to replace one or both of the β-dicarbonyl compounds. taylorfrancis.com This modified approach allows for the direct incorporation of a cyano group into the pyridine ring. The mechanism typically involves a series of condensations and additions: a Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester, formation of an enamine from the second equivalent of the keto ester and ammonia, followed by a Michael addition and subsequent cyclization and dehydration. alfa-chemistry.com
The Hantzsch reaction and its modifications remain one of the most straightforward methods for synthesizing substituted pyridines and dihydropyridines, with numerous applications in medicinal chemistry. alfa-chemistry.comnih.gov
Multi-Component Cyclocondensation Reactions for Pyridine Ring Assembly
Knoevenagel-Michael Condensation Routes
The construction of the polysubstituted pyridine ring of this compound can be efficiently achieved through a one-pot, multi-component reaction cascade involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This approach is highly convergent, allowing for the rapid assembly of the complex pyridine core from simple, readily available starting materials.
A typical reaction involves the condensation of an aromatic aldehyde (such as 3-methylbenzaldehyde), an active methylene compound (like malononitrile), and a ketone or enamine, often in the presence of a base catalyst. The initial step is a Knoevenagel condensation between the aldehyde and the active methylene compound, forming an arylidene intermediate. This is followed by a Michael addition of a ketone enolate or an enamine to the activated double bond. The resulting intermediate then undergoes cyclization and aromatization, often through oxidation, to yield the desired 3-aryl-2-cyanopyridine.
The choice of catalyst and reaction conditions plays a crucial role in the efficiency of this transformation. While traditional methods often employ bases like piperidine (B6355638) or ammonium acetate, recent advancements have explored the use of more environmentally benign and efficient catalysts. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in related syntheses. researchgate.net
A plausible reaction pathway for the synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to the target molecule, involves the reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate. researchgate.net The reaction proceeds through the formation of an α,β-unsaturated nitrile via Knoevenagel condensation, followed by Michael addition of the ketone enolate and subsequent cyclization with ammonia (from ammonium acetate) and aromatization. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield |
| Aromatic Aldehyde | Malononitrile | Ketone/Enamine | Base (e.g., piperidine, ammonium acetate), Heat | 3-Aryl-2-cyanopyridine derivative | Varies |
| Benzaldehyde | Malononitrile | Acetophenone | Na₂CaP₂O₇, Solvent-free, 80°C | 2-Amino-4-phenyl-6-phenylpyridine-3-carbonitrile | 94% researchgate.net |
| p-Tolualdehyde | Malononitrile | N-substituted 2-cyanoacetamide | Guanidinium carbonate, Methanol, Reflux | 6-Amino-4-(p-tolyl)-2-pyridone-3,5-dicarbonitrile derivative | High nih.gov |
Pyridine Synthesis from Open-Chain Precursors
The synthesis of pyridines from acyclic or open-chain precursors is a fundamental strategy in heterocyclic chemistry. These methods typically involve the condensation of components that together provide the requisite carbon and nitrogen atoms for the pyridine ring. For the synthesis of this compound, this would entail the strategic combination of precursors that introduce the 3-methylphenyl group at the 3-position and the nitrile group at the 2-position.
One-pot multicomponent reactions (MCRs) are particularly powerful in this context, as they allow for the assembly of complex pyridine structures from simple starting materials in a single synthetic operation, often with high atom economy. researchgate.netbohrium.comnih.gov These reactions are designed to proceed through a cascade of bond-forming events, leading to the desired heterocyclic product. The choice of open-chain precursors is critical and dictates the final substitution pattern of the pyridine ring.
For example, a four-component reaction of an aromatic aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation in ethanol has been reported for the synthesis of related pyridine derivatives. nih.gov This method offers advantages such as excellent yields, pure products, short reaction times, and cost-effectiveness. nih.gov
Aryl Coupling Methodologies for C-C Bond Formation
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These methods are highly versatile for introducing the 3-methylphenyl group onto a pre-functionalized pyridine-2-carbonitrile (B1142686) scaffold.
Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Linkage
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., (3-methylphenyl)boronic acid) with an organic halide or triflate (e.g., 3-bromo- (B131339) or 3-chloropyridine-2-carbonitrile).
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyridine halide, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. mdpi.com The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. A variety of palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and palladium on carbon (Pd/C), have been employed. mdpi.commdpi.com Modern advancements have focused on developing highly active and stable catalysts, including those based on N-heterocyclic carbene (NHC) ligands and palladacycles, which can operate at low catalyst loadings. mdpi.com
| Pyridine Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield |
| 3-Halopyridine-2-carbonitrile | (3-Methylphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | High (typical) |
| Aryl Bromide | Phenylboronic Acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | Good mdpi.com |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd-NHC@Eu-BCI | - | - | - | High researchgate.net |
Stille, Negishi, and Kumada Coupling Variants in Pyridine Synthesis
While the Suzuki-Miyaura coupling is highly popular, other cross-coupling reactions also provide effective routes to 3-arylpyridines.
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner. organic-chemistry.orglibretexts.org A key advantage of organostannanes is their stability to air and moisture. libretexts.org The reaction is catalyzed by palladium complexes, and the mechanism is similar to the Suzuki coupling. organic-chemistry.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org
The Negishi coupling employs organozinc reagents, which are generally more reactive than their boron and tin counterparts. orgsyn.org This increased reactivity can be advantageous for coupling less reactive substrates. The reaction is typically catalyzed by palladium or nickel complexes. orgsyn.org
The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed and utilizes Grignard reagents (organomagnesium compounds). wikipedia.orgorganic-chemistry.orgresearchgate.net This method is economically attractive due to the low cost of Grignard reagents. organic-chemistry.org Nickel and palladium catalysts are commonly used. wikipedia.orgorganic-chemistry.org A limitation of the Kumada coupling is the high reactivity of Grignard reagents, which can lead to incompatibility with certain functional groups. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Substrates | Key Features |
| Stille | Organostannane (R-SnBu₃) | Palladium | Aryl/vinyl halides/triflates | Stable reagents, toxic byproducts organic-chemistry.orglibretexts.org |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | Aryl/vinyl halides/triflates | High reactivity orgsyn.org |
| Kumada | Grignard (R-MgX) | Palladium or Nickel | Aryl/vinyl halides | Economical, reactive reagents wikipedia.orgorganic-chemistry.orgresearchgate.net |
C-H Activation Strategies for Direct Arylation
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, as it avoids the need for pre-functionalization of one of the coupling partners. researchgate.net In the context of synthesizing this compound, this would involve the direct coupling of pyridine-2-carbonitrile with a 3-methylphenyl source, such as toluene or a related derivative, at the C-3 position of the pyridine ring.
These reactions are typically catalyzed by transition metals like palladium, which can facilitate the cleavage of a C-H bond and subsequent C-C bond formation. nih.gov The regioselectivity of the C-H activation is a key challenge. In the case of pyridine, the electronic properties of the ring and the presence of substituents can direct the arylation to specific positions. For pyridine-2-carbonitrile, the electron-withdrawing nature of the nitrile group can influence the reactivity of the C-H bonds. Palladium-catalyzed C3-selective arylation of pyridines has been reported, demonstrating the feasibility of targeting this position. nih.gov
A plausible mechanism involves the coordination of the palladium catalyst to the pyridine, followed by C-H bond activation to form a palladacycle intermediate. This intermediate then reacts with the arylating agent, and subsequent reductive elimination furnishes the 3-arylpyridine product.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound, regardless of the chosen synthetic route. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For multicomponent reactions , optimization often focuses on the catalyst type and loading, as well as the reaction medium. The use of green solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation can significantly improve the sustainability and efficiency of the synthesis. researchgate.netnih.gov
In cross-coupling reactions , the ligand plays a critical role in modulating the activity and stability of the metal catalyst. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes are often employed to enhance the rates of oxidative addition and reductive elimination. numberanalytics.comresearchgate.net The choice of base is also crucial, as it participates in the transmetalation step of the catalytic cycle. The optimal base depends on the specific coupling partners and catalyst system. High-throughput screening and design of experiments (DoE) methodologies are increasingly used to systematically optimize these multiple parameters. numberanalytics.com
For C-H activation reactions , the directing group (if any), the oxidant, and additives are key variables to optimize in addition to the catalyst and ligand. The development of more active and selective catalysts is an ongoing area of research aimed at improving the efficiency and applicability of these transformations.
Systematic variation of these parameters allows for the identification of the optimal conditions that maximize the yield of the desired product while minimizing the formation of byproducts.
Green Chemistry Approaches in Synthetic Design (e.g., microwave-assisted synthesis, solvent-free conditions)
The principles of green chemistry are increasingly being integrated into the synthetic design of complex molecules like this compound and its analogs. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient chemical processes. Key green strategies applicable to the synthesis of pyridine-2-carbonitrile derivatives include microwave-assisted synthesis and solvent-free reaction conditions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often resulting in higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. jocpr.com The direct interaction of microwave irradiation with the polar molecules in a reaction mixture leads to rapid and uniform heating, which can significantly enhance reaction rates. nih.gov This technique is particularly advantageous in the synthesis of heterocyclic compounds like pyridine derivatives. nih.gov For instance, the synthesis of various 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives has been successfully achieved via microwave irradiation of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate in ethanol, with yields ranging from 49–90% in just 10-30 minutes. jocpr.com
Another cornerstone of green synthetic design is the use of solvent-free conditions. By eliminating the solvent, these methods reduce waste, simplify workup procedures, and can lead to improved reaction efficiency. lookchem.com Solvent-free, one-pot multicomponent reactions under microwave irradiation represent a particularly green and efficient strategy for constructing pyridine scaffolds. lookchem.com This approach has been used for the synthesis of 2,4,6-triarylpyridines from acetophenones, chalcones, and a source of ammonia, achieving excellent yields in very short reaction times. lookchem.com
While specific studies detailing the microwave-assisted or solvent-free synthesis of this compound are not prevalent in the literature, the successful application of these green methodologies to structurally similar pyridine-2-carbonitrile analogs provides a strong basis for their potential application. The palladium-catalyzed cyanation of aryl halides and triflates, a common method for introducing the nitrile group, can be significantly enhanced by microwave promotion. researchgate.netacs.org For example, the microwave-assisted cyanation of aryl triflates using Pd(PPh₃)₄ and Zn(CN)₂ can be completed in as little as 15 minutes at 200 °C, yielding the corresponding nitriles in over 86% yield. acs.org Similarly, microwave-assisted postsynthetic modification has been used for the cyanation of an aryl bromide on a metal-organic framework, demonstrating the versatility of this technique. nih.gov
The following table summarizes findings from the synthesis of various pyridine carbonitrile analogs using green chemistry approaches, illustrating the potential for applying these methods to the synthesis of this compound.
| Product Type | Reactants | Green Conditions | Reaction Time | Yield (%) |
| 2,4,6-Trisubstituted pyridine-3-carbonitriles | Chalcones, 3-aminobut-2-enenitrile, Ammonium acetate | Microwave irradiation (130-140 °C), Ethanol | 10-30 min | 49-90 |
| 2,4,6-Triarylpyridines | Acetophenones, Chalcones, Guanidine | Microwave irradiation (600 W), Solvent-free | 4 min | 92-98 |
| 3-Cyano-3-desoxy-10-ketomorphinans | Aryl triflates, Zn(CN)₂, Pd(PPh₃)₄ | Microwave irradiation (200 °C) | 15 min | >86 |
| 4,6-Diarylpyridine-3-carbonitriles | Aromatic aldehyde, Acetophenone, 3-Aminocrotononitrile, Ammonium acetate | Microwave irradiation (130 °C) | 30 min | Good |
Chemical Reactivity and Transformations of 3 3 Methylphenyl Pyridine 2 Carbonitrile
Reactions at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle, susceptible to a variety of transformations.
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate. For 3-(3-Methylphenyl)pyridine-2-carbonitrile, this would yield 3-(3-methylphenyl)picolinamide, which upon further hydrolysis would produce 3-(3-methylphenyl)picolinic acid. The specific conditions (e.g., concentration of acid or base, temperature, and reaction time) would determine the final product.
Table 1: Predicted Products of Nitrile Hydrolysis
| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |
| This compound | H₂O, H⁺ or OH⁻, Heat | 3-(3-Methylphenyl)picolinamide | 3-(3-Methylphenyl)picolinic acid |
The nitrile group can be reduced to a primary amine or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to fully reduce the nitrile to a primary amine, yielding (3-(3-methylphenyl)pyridin-2-yl)methanamine. The use of a milder, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup, would likely result in the formation of the corresponding aldehyde, 3-(3-methylphenyl)picolinaldehyde.
Table 2: Predicted Products of Nitrile Reduction
| Starting Material | Reagent | Product |
| This compound | 1. LiAlH₄, 2. H₂O | (3-(3-Methylphenyl)pyridin-2-yl)methanamine |
| This compound | 1. DIBAL-H, 2. H₂O | 3-(3-Methylphenyl)picolinaldehyde |
The nitrile group can participate in cycloaddition reactions. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid.
The reaction of this compound with an amine in the presence of a catalyst, such as a Lewis acid, would be expected to form an amidine. A well-known method for this transformation is the Pinner reaction, which proceeds via an imidate intermediate formed by reacting the nitrile with an alcohol in the presence of a strong acid.
Furthermore, the reaction of the nitrile with an azide (B81097), typically sodium azide in the presence of a proton source or a Lewis acid, would lead to the formation of a tetrazole ring, yielding 5-(3-(3-methylphenyl)pyridin-2-yl)-1H-tetrazole.
Table 3: Predicted Products of Conversion to Amidines and Tetrazoles
| Starting Material | Reagents | Product Class |
| This compound | R-NH₂, Lewis Acid Catalyst | Amidine |
| This compound | NaN₃, NH₄Cl or Lewis Acid | Tetrazole |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings
Both the pyridine and the phenyl rings can undergo aromatic substitution reactions, though their reactivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Any substitution would be expected to occur at the positions meta to the nitrogen (C4 and C6) and would require harsh reaction conditions. The phenyl ring, activated by the methyl group (an ortho-, para-director), would be more susceptible to electrophilic attack. The nitrile group on the pyridine ring will also influence the electron density of the phenyl ring, but to a lesser extent. Therefore, electrophilic substitution (e.g., nitration, halogenation) would preferentially occur at the positions ortho and para to the methyl group on the phenyl ring.
Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2 and C6). In this compound, the C2 position is already substituted. The presence of the electron-withdrawing nitrile group at the C2 position would further activate the pyridine ring towards nucleophilic attack, especially at the C4 and C6 positions. The phenyl ring is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are absent in this case.
Regioselectivity and Mechanistic Aspects
The reactivity of this compound is dictated by the electronic interplay between its two aromatic rings and the nitrile group. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the powerful electron-withdrawing carbonitrile group at the C2 position. This electronic characteristic is a primary determinant of the molecule's regioselectivity in various reactions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6), as this allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen. stackexchange.comnih.govvaia.com In this molecule, the C2 position is already substituted. Therefore, nucleophilic attack would be strongly favored at the C4 and C6 positions. The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile disrupts aromaticity, followed by the departure of a leaving group to restore it. youtube.com
Electrophilic Aromatic Substitution (SEAr): Conversely, the pyridine ring is strongly deactivated towards electrophilic attack. wikipedia.orgquimicaorganica.org Any such reaction would require harsh conditions and would be directed to the C5 position, which is the most electron-rich carbon in the deactivated ring. The C3 and C5 positions are generally favored in electrophilic substitution on pyridines because the cationic intermediate (a σ-complex or arenium ion) does not place a positive charge on the electronegative nitrogen atom, unlike attack at C2, C4, or C6. aklectures.com
The table below summarizes the predicted regioselectivity for reactions on the pyridine ring.
| Reaction Type | Reagent Type | Predicted Position of Attack | Rationale |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | C4, C6 | Stabilization of anionic intermediate by the nitrogen atom. stackexchange.com |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | C5 | Avoidance of placing a positive charge on the nitrogen atom in the cationic intermediate. quimicaorganica.org |
Transformations Involving the Methylphenyl Moiety
The m-tolyl group offers additional sites for chemical transformation, including the benzylic methyl group and the C-H bonds of the phenyl ring.
Reactions at the Methyl Group (e.g., oxidation, halogenation)
The methyl group attached to the phenyl ring is susceptible to reactions characteristic of benzylic positions.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation would yield 3-(2-cyanopyridin-3-yl)benzoic acid. Standard reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or Na₂Cr₂O₇). The reaction conditions would need to be carefully controlled to avoid degradation of the electron-deficient pyridine ring.
Halogenation: Free-radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would produce 3-(3-(bromomethyl)phenyl)pyridine-2-carbonitrile, a versatile intermediate for further functionalization.
The table below outlines potential transformations at the methyl group.
| Transformation | Reagent(s) | Expected Product |
| Oxidation | 1. KMnO₄, NaOH, H₂O, Δ 2. H₃O⁺ | 3-(2-cyanopyridin-3-yl)benzoic acid |
| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, initiator (e.g., benzoyl peroxide) | 3-(3-(bromomethyl)phenyl)pyridine-2-carbonitrile |
Aromatic Substitutions on the Phenyl Ring
The regioselectivity of electrophilic aromatic substitution on the m-tolyl ring is governed by the directing effects of both the methyl group and the pyridine-2-carbonitrile (B1142686) substituent.
The methyl group is an activating, ortho, para-director.
The 3-(pyridine-2-carbonitrile) group acts as a single, strongly deactivating, meta-director due to the combined electron-withdrawing effects of the pyridine nitrogen and the nitrile.
The positions on the phenyl ring are numbered 2' through 6' starting from the point of attachment to the pyridine. The methyl group is at 3'.
Methyl group directs to: 2', 4', 6'
Pyridine-2-carbonitrile group directs to: 2', 6'
Therefore, electrophilic attack is most likely to occur at the 2' and 6' positions , which are activated by the methyl group (ortho) and directed by the pyridine substituent (meta). The 4' position is also activated by the methyl group (para) but is not a meta position relative to the pyridine substituent. Steric hindrance from the adjacent pyridine ring might slightly disfavor the 2' position compared to the 6' position.
| Electrophilic Substitution | Reagent(s) | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-5-methylphenyl)pyridine-2-carbonitrile and 3-(4-nitro-3-methylphenyl)pyridine-2-carbonitrile |
| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-5-methylphenyl)pyridine-2-carbonitrile and 3-(4-bromo-3-methylphenyl)pyridine-2-carbonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(4-Acyl-3-methylphenyl)pyridine-2-carbonitrile |
Metal-Mediated and Catalytic Transformations
The nitrogen atoms in the molecule make it an excellent candidate for participating in metal-mediated and catalytic processes.
Coordination Chemistry as Ligands in Transition Metal Catalysis
This compound possesses two potential coordination sites: the sp²-hybridized nitrogen of the pyridine ring and the sp-hybridized nitrogen of the nitrile group. This allows it to function as a ligand in several ways. wikipedia.org
Monodentate Coordination: It can coordinate to a metal center through the pyridine nitrogen's lone pair, which is the most common mode for simple pyridine derivatives. jscimedcentral.com
Bidentate Chelation: The molecule can act as a bidentate N,N'-chelating ligand. The pyridine nitrogen and the nitrile nitrogen can coordinate to the same metal center, forming a stable five-membered metallacycle. This chelating behavior is well-documented for 2-cyanopyridine (B140075) and its derivatives and enhances the stability of the resulting metal complex.
This coordination ability allows the molecule to be used in the synthesis of various transition metal complexes with metals such as nickel, copper, palladium, platinum, and rhodium. jscimedcentral.comarchive.org These complexes can themselves have interesting catalytic, photophysical, or material properties.
| Coordination Mode | Metal Center(s) | Potential Application |
| Monodentate (Pyridine-N) | Pd(II), Pt(II), Rh(I), Ru(II) | Precursors for catalysis |
| Bidentate (Pyridine-N, Nitrile-N) | Ni(II), Cu(I), Fe(II), Co(II) | Stable complexes, catalysis, material science |
C-H Activation and Functionalization Reactions
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings. This compound offers several C-H bonds that could be targeted.
Phenyl Ring C-H Activation (Cyclometalation): The most probable site for C-H activation is the ortho position of the phenyl ring (C2'). The pyridine nitrogen can act as a directing group, coordinating to a metal catalyst (e.g., Palladium(II)) and facilitating the intramolecular activation of the nearby C-H bond to form a stable five-membered cyclometalated complex (a palladacycle). This is a widely used strategy for the functionalization of 2-phenylpyridines. rsc.org
Pyridine Ring C-H Activation: Directing C-H activation to the pyridine ring is more challenging due to catalyst inhibition by the nitrogen lone pair. However, methods have been developed for the functionalization of C-H bonds at the C4 and C5 positions of pyridines bearing electron-withdrawing groups. nih.gov Catalytic systems involving palladium, rhodium, or iridium could potentially functionalize these positions. nih.gov
Methyl Group C-H Activation: While less common for aryl methyl groups in this context compared to ring C-H bonds, direct activation of the benzylic C-H bonds is also a possibility with specific catalytic systems.
| C-H Activation Site | Directing Group | Common Catalysts | Potential Functionalization |
| Phenyl C2'-H | Pyridine-N | Pd(OAc)₂, Rh(III), Ir(III) | Arylation, Alkenylation, Acetoxylation |
| Pyridine C4-H / C5-H | Nitrile (electronic effect) | Pd(OAc)₂, Cu(OAc)₂ | Arylation, Borylation |
| Methyl C-H | N/A | Various (e.g., Fe, Ru) | Arylation, Amination |
Derivatization Strategies for Structural Modification
Structural modification of this compound can be achieved through various derivatization strategies that target its reactive sites. These modifications are crucial for developing new compounds with tailored properties.
The synthesis of substituted derivatives of this compound can be approached by targeting the nitrile group, the pyridine ring, or the appended 3-methylphenyl moiety. While specific derivatization of this exact molecule is not extensively documented, the reactivity of related pyridine carbonitriles provides a strong indication of feasible transformations.
The nitrile group is a key site for derivatization. Standard organic transformations can convert the nitrile into other functional groups. For instance, hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid, 3-(3-Methylphenyl)pyridine-2-carboxylic acid, or the amide, 3-(3-Methylphenyl)pyridine-2-carboxamide. The amide itself can be a precursor for further reactions. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, would afford the corresponding primary amine, (3-(3-Methylphenyl)pyridin-2-yl)methanamine. This amine is a valuable intermediate for the construction of larger molecules.
Another avenue for derivatization involves reactions at the pyridine ring. Electrophilic aromatic substitution on the pyridine ring itself is generally difficult due to the electron-withdrawing nature of the nitrogen atom and the nitrile group. However, nucleophilic aromatic substitution is a more plausible route, especially if a suitable leaving group is present on the ring.
The 3-methylphenyl group also offers opportunities for substitution. The methyl group can be a handle for various transformations. For example, it can be halogenated, typically at the benzylic position, using reagents like N-bromosuccinimide (NBS) to create a reactive intermediate for further substitution. The aromatic ring of the methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the methyl group (ortho, para-directing) and the pyridine-2-carbonitrile substituent will influence the position of substitution on this ring.
A general approach to synthesizing a variety of substituted pyridine carbonitriles involves the reaction of α,β-unsaturated ketones (chalcones) or related compounds with cyanothioacetamide. This method allows for the introduction of various substituents onto the pyridine ring during its formation. For example, reacting an appropriately substituted chalcone (B49325) with cyanothioacetamide can lead to the formation of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which can be further modified. researchgate.net
Table 1: Potential Derivatization Reactions of this compound
| Functional Group Targeted | Reagent(s) | Potential Product |
| 2-Carbonitrile | H₃O⁺ / Heat | 3-(3-Methylphenyl)pyridine-2-carboxylic acid |
| 2-Carbonitrile | H₂O₂, base | 3-(3-Methylphenyl)pyridine-2-carboxamide |
| 2-Carbonitrile | LiAlH₄ then H₂O | (3-(3-Methylphenyl)pyridin-2-yl)methanamine |
| 3-Methylphenyl (methyl) | NBS, initiator | 3-(3-(Bromomethyl)phenyl)pyridine-2-carbonitrile |
| 3-Methylphenyl (ring) | HNO₃, H₂SO₄ | 3-(Methyl-nitrophenyl)pyridine-2-carbonitrile isomers |
This table represents potential reactions based on the general reactivity of the functional groups present and is not based on specific experimental results for this compound.
Heterocyclic annulation reactions involve the construction of a new ring fused to an existing one. For this compound, the pyridine ring and the adjacent nitrile group provide a reactive framework for the synthesis of fused heterocyclic systems, such as imidazo[1,5-a]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.org
A common strategy for the synthesis of imidazo[1,5-a]pyridines involves the use of a 2-(aminomethyl)pyridine derivative which can undergo cyclization with a suitable one-carbon synthon. sci-hub.se Therefore, a plausible route to an imidazo[1,5-a]pyridine (B1214698) derivative from this compound would first involve the reduction of the nitrile group to an aminomethyl group, yielding (3-(3-Methylphenyl)pyridin-2-yl)methanamine.
This aminomethylpyridine intermediate can then be reacted with various reagents to form the fused imidazole (B134444) ring. For example, reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) followed by cyclization can yield a 1-substituted imidazo[1,5-a]pyridine. Alternatively, oxidative cyclization with an aldehyde can also lead to the formation of the imidazo[1,5-a]pyridine core.
Another established method for constructing the imidazo[1,5-a]pyridine scaffold is the multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide (Ugi-type reaction). While this does not directly use this compound as a starting material, it highlights a general strategy for accessing this heterocyclic system. sci-hub.se
A more direct approach, if feasible, could involve a reaction where the nitrile group itself participates in the cyclization. For instance, some annulation reactions of 2-cyanopyridines with binucleophilic reagents have been reported to form fused heterocyclic systems.
Table 2: Proposed Synthesis of an Imidazo[1,5-a]pyridine Derivative
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Reduction | This compound | LiAlH₄ then H₂O | (3-(3-Methylphenyl)pyridin-2-yl)methanamine |
| 2. Cyclization | (3-(3-Methylphenyl)pyridin-2-yl)methanamine | RCO₂H / Heat or RCOCl | 1-R-5-(3-Methylphenyl)imidazo[1,5-a]pyridine |
This table outlines a proposed synthetic route based on established methodologies for the synthesis of imidazo[1,5-a]pyridines and has not been experimentally verified for this specific substrate.
Numerous methods for the synthesis of imidazo[1,5-a]pyridines have been developed, including copper-catalyzed tandem reactions, iron-catalyzed C-H amination, and denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org These diverse synthetic routes underscore the importance of the imidazo[1,5-a]pyridine scaffold and suggest multiple potential, yet to be explored, pathways for its synthesis from this compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-(3-Methylphenyl)pyridine-2-carbonitrile, DFT would provide significant insights into its conformational preferences, electronic characteristics, and reactivity.
Conformational analysis would involve systematically rotating the bond connecting the two rings to map the potential energy surface. This would identify the global energy minimum (the most stable conformer) and any local minima (other stable, but less favorable, conformers), as well as the energy barriers to rotation between them. Studies on similar bipyridine systems have shown that the dihedral angles can vary significantly, impacting the molecular properties. For instance, in related pillared Hofmann compounds, local dihedral angles were found to be around 80°, while ensemble-averaged structures showed angles of 90°.
Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. This includes examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For pyridine-carbonitrile derivatives, the HOMO is often delocalized across the molecular framework, indicating significant electron delocalization which is associated with chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the cyano group would be expected to be electron-rich regions (indicated by red or yellow on an MEP map), making them potential sites for electrophilic attack. The hydrogen atoms of the aromatic rings would represent electron-poor regions (blue areas).
A hypothetical data table summarizing typical DFT results for a molecule of this type is presented below.
| Parameter | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Dihedral Angle | 45° | Angle between the pyridine and methylphenyl rings in the optimized geometry. |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Fukui functions are used within the framework of DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. These functions quantify the change in electron density at a particular atomic site when an electron is added to or removed from the system. By calculating the condensed Fukui functions for each atom in this compound, one could precisely rank the reactivity of different sites, providing a more quantitative prediction than MEP analysis alone. This is particularly useful for understanding the regioselectivity of its chemical reactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment, such as a solvent.
An MD simulation of this compound in a solvent (like water or methanol) would involve placing a model of the molecule in a box filled with solvent molecules and then simulating their movements over a period of time based on the forces between them. This would reveal how the solvent molecules arrange themselves around the solute (solvation shell) and how solvent interactions might affect the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more polar conformer of the molecule. Such simulations are crucial for bridging the gap between theoretical calculations on an isolated molecule in the gas phase and its actual behavior in a real-world solution.
Conformational Fluxionality and Stability
Computational methods, particularly Density Functional Theory (DFT), are employed to probe this conformational flexibility. A Potential Energy Surface (PES) scan is typically performed by systematically varying the dihedral angle between the two rings and calculating the corresponding energy at each point. This process allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between these conformers.
For a molecule like this compound, the most stable conformation would likely feature a non-planar arrangement of the two rings to minimize steric hindrance between the hydrogen atoms on the adjacent rings and the cyano and methyl groups. The results of such an analysis are often presented in a table summarizing the relative energies and key dihedral angles of the identified conformers.
Table 1: Theoretical Conformational Analysis Data for Biaryl Systems
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Global Minimum | Typically non-planar | 0.00 | Most Stable |
| Local Minimum | Varies | > 0 | Less Stable |
| Transition State | Typically planar or perpendicular | Highest | Unstable |
Note: This table represents a generalized output for the conformational analysis of a biaryl molecule like this compound. Specific values would require dedicated quantum chemical calculations.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, providing insights into the formation of intermediates and transition states that are often too fleeting to be observed experimentally. For a molecule like this compound, computational methods can be used to study various reactions, such as nucleophilic additions to the nitrile group or electrophilic aromatic substitution on either ring.
A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating and characterizing the TS is a critical step in computational reaction mechanism studies. This is typically achieved using optimization algorithms that search for a first-order saddle point on the potential energy surface.
Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from the reactant to the product. The nature of this imaginary frequency confirms that the structure is indeed a transition state and not a minimum on the potential energy surface.
With the structures of the reactants, intermediates, transition states, and products optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate. From this profile, important kinetic and thermodynamic parameters can be extracted.
Table 2: Representative Calculated Energy Profile Data for a Hypothetical Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.00 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
Note: This table illustrates the type of data generated from a computational study of a reaction mechanism. The values are hypothetical and would need to be calculated for a specific reaction involving this compound.
These calculated energies can then be used within the framework of Transition State Theory (TST) to estimate reaction rate constants.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and useful application. nih.gov
The process typically involves optimizing the geometry of the molecule at a suitable level of theory, followed by a calculation of the magnetic shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The predicted spectrum can then be compared with an experimental spectrum to confirm the structure or to aid in the assignment of peaks. It is important to consider that the accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects if the experimental data is from a solution-phase measurement. nih.gov
Table 3: Hypothetical In Silico vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 (Pyridine) | Value | Value |
| C3 (Pyridine) | Value | Value |
| C4 (Pyridine) | Value | Value |
| C5 (Pyridine) | Value | Value |
| C6 (Pyridine) | Value | Value |
| CN | Value | Value |
| C1' (Phenyl) | Value | Value |
| C2' (Phenyl) | Value | Value |
| C3' (Phenyl) | Value | Value |
| C4' (Phenyl) | Value | Value |
| C5' (Phenyl) | Value | Value |
| C6' (Phenyl) | Value | Value |
| CH₃ | Value | Value |
Note: This table is a template for comparing calculated and experimental NMR data. Filling this table requires specific computational and experimental results for this compound.
Structure Property Relationships Non Biological Focus
Influence of Substituent Effects on Electronic Properties
The electronic landscape of 3-(3-Methylphenyl)pyridine-2-carbonitrile is primarily dictated by the interplay of its constituent functional groups. The pyridine (B92270) ring and the nitrile (-CN) group are electron-withdrawing, while the methyl (-CH₃) group on the phenyl ring is electron-donating.
The nitrile group, with its strong -I (inductive) and -M (mesomeric) effects, significantly reduces the electron density of the pyridine ring. This makes the pyridine nitrogen less basic compared to unsubstituted pyridine. Conversely, the 3-methylphenyl group introduces a mild electron-donating effect. The methyl group, through hyperconjugation and a weak +I effect, increases the electron density on the phenyl ring. This electronic push can be transmitted to the pyridine ring, although the effect is modulated by the position and rotational angle of the phenyl group.
Table 1: Expected Influence of Substituents on Electronic Properties
| Substituent Group | Position | Electronic Effect | Impact on Pyridine Ring |
|---|---|---|---|
| Cyano (-CN) | 2 | Strong Electron-Withdrawing (-I, -M) | Decreases electron density and basicity |
| 3-Methylphenyl | 3 | Weak Electron-Donating (+I) | Increases electron density slightly |
Correlation Between Molecular Structure and Optical Behavior (Absorption and Emission)
The optical properties of pyridine carbonitrile derivatives are closely linked to their molecular structure, which facilitates intramolecular charge transfer (ICT). researchgate.net The structure of this compound contains a donor-π-acceptor (D-π-A) framework, where the methylphenyl group can act as the electron donor and the cyanopyridine moiety serves as the electron acceptor.
Absorption: Studies on similar pyridine carbonitrile derivatives show characteristic absorption bands in the UV-visible region. researchgate.net These typically include:
π-π* transitions: Occurring at shorter wavelengths (e.g., 265-310 nm), associated with electronic excitations within the aromatic pyridine and phenyl rings. researchgate.net
n-π* transitions: Occurring at longer wavelengths (e.g., 320-380 nm), involving the non-bonding electrons of the pyridine nitrogen atom. researchgate.net The presence of the extended conjugation between the phenyl and pyridine rings can lead to a bathochromic (red) shift in the absorption maxima compared to the individual chromophores. mdpi.com
Emission: Many pyridine carbonitrile derivatives exhibit fluorescence, often in the blue region of the spectrum. researchgate.netresearchgate.net The emission properties are highly sensitive to the molecular environment and solvent polarity. The ICT character of the excited state means that in more polar solvents, a red shift (bathochromic shift) in the emission wavelength is often observed. The quantum efficiency of fluorescence is also dependent on the rigidity of the molecule and the potential for non-radiative decay pathways. researchgate.net
Table 2: Typical Photophysical Data for Related Cyanopyridine Derivatives
| Property | Wavelength Range | Transition Type | Reference |
|---|---|---|---|
| Absorption (Band 1) | 265-310 nm | π-π* | researchgate.net |
| Absorption (Band 2) | 320-380 nm | n-π* / ICT | researchgate.net |
Impact of Molecular Architecture on Catalytic Activity and Ligand Binding
The molecular architecture of this compound makes it a potential candidate as a ligand in coordination chemistry and catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it a primary site for coordination to metal centers. The nitrile group can also participate in coordination, allowing the molecule to act as a bidentate ligand, bridging two metal centers or chelating to a single metal center. researchgate.net
The binding affinity and the geometry of the resulting metal complexes are influenced by several structural factors:
Steric Hindrance: The 3-methylphenyl group at the 3-position creates steric bulk around the pyridine nitrogen, which can influence the accessibility of the metal center and the stability of the resulting complex.
Electronic Effects: The electronic properties of the substituents affect the Lewis basicity of the pyridine nitrogen. The electron-withdrawing cyano group reduces the basicity, which can weaken the metal-ligand bond compared to simpler alkylpyridines.
Bite Angle: If the ligand chelates a metal using both the pyridine and nitrile nitrogens, the resulting five-membered ring would have a specific bite angle that would favor coordination with certain metals.
Pyridine derivatives are integral to various catalysts, and pyridine nitriles, in particular, are used as precursors in catalytic hydration reactions. google.com The specific structure of this compound could be tailored for applications in asymmetric catalysis or as a component in metal-organic frameworks (MOFs).
Conformational Effects on Chemical Reactivity and Stability
A key structural feature of this compound is the single C-C bond connecting the pyridine and phenyl rings. Rotation around this bond is possible, leading to different molecular conformations. The relative orientation of the two rings (defined by the dihedral or torsion angle) has a significant impact on the molecule's properties.
Reactivity: The dihedral angle affects the degree of π-conjugation between the two aromatic systems. A planar conformation would maximize conjugation, influencing the electronic properties and reactivity of the molecule. A twisted conformation, which may be favored to reduce steric clash between hydrogen atoms on the rings, would decrease conjugation. mdpi.com This can affect the molecule's reactivity in reactions that are sensitive to electronic effects.
Stability: The conformational preference is determined by a balance between steric repulsion and the stabilizing effect of conjugation. In the solid state, the observed conformation will be the one that allows for the most favorable crystal packing. Computational studies on related bi-aryl systems often show a twisted ground-state conformation in the gas phase.
The presence of the nitrile group adjacent to the inter-ring bond can also influence conformational preference and create steric constraints that affect chemical reactivity at nearby sites.
Relationship Between Solid-State Packing and Material Properties (e.g., thermal stability)
The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions and profoundly influences the material properties of the compound, such as its melting point and thermal stability. For this compound, several types of interactions are expected to direct the crystal packing:
π-π Stacking: The aromatic phenyl and pyridine rings can stack on top of each other, an interaction that is a major contributor to the cohesive energy of the crystal lattice in many aromatic compounds. d-nb.info
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N hydrogen bonds involving the pyridine and nitrile nitrogen atoms as acceptors can form, creating networks and motifs that stabilize the crystal structure. researchgate.net
Dipole-Dipole Interactions: The polar nitrile group creates a significant molecular dipole, leading to dipole-dipole interactions that help to organize the molecules in the crystal.
These intermolecular forces determine how efficiently the molecules pack, which in turn affects properties like density and melting point. A more stable and tightly packed crystal lattice generally corresponds to a higher melting point and greater thermal stability. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate these properties. For many pyridine derivatives, thermal decomposition occurs at elevated temperatures, indicating good thermal stability. nih.govcdnsciencepub.com The specific packing arrangement can also influence solid-state optical properties, with different polymorphs (different crystal packings) of the same compound sometimes exhibiting different colors or fluorescence. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes for Specific Isomers
A promising direction lies in the exploration of cascade reactions, which allow for the construction of complex molecules in a single, atom-economical step. nih.gov For instance, a cascade reaction involving a copper-catalyzed N-iminative cross-coupling followed by electrocyclization and oxidation could offer a modular and efficient route to highly substituted pyridines. nih.gov The development of such methods would not only streamline the synthesis of the target compound but also facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Furthermore, late-stage C-H functionalization represents another powerful tool for accessing novel derivatives. rsc.org Research into regioselective C-H activation at various positions on both the pyridine (B92270) and phenyl rings of 3-(3-Methylphenyl)pyridine-2-carbonitrile could provide direct access to a wide array of functionalized compounds that are currently difficult to synthesize. This approach avoids the need for pre-functionalized starting materials and offers a more sustainable synthetic strategy.
| Proposed Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Cascade Reactions | High atom economy, reduced step count, increased efficiency. | Catalyst development, optimization of reaction conditions for specific isomers. |
| Late-Stage C-H Functionalization | Access to novel derivatives, avoidance of pre-functionalization. | Achieving high regioselectivity, overcoming the electron-deficient nature of the pyridine ring. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. | Reactor design, optimization of flow parameters. |
Exploration of Unconventional Reactivity Patterns and New Derivatizations
The nitrile and pyridine functionalities in this compound offer a rich playground for exploring unconventional reactivity patterns. While the typical reactions of these groups are well-documented, future research should delve into less explored transformations to generate novel molecular architectures.
One avenue of interest is the investigation of radical-mediated reactions. The cyano group can act as a radical acceptor, and modern photoredox catalysis could enable novel alkylation, arylation, or amination reactions at the carbon adjacent to the nitrile. rsc.org Such transformations would provide access to a range of derivatives with unique substitution patterns and potential applications in medicinal chemistry and materials science.
Furthermore, the pyridine nitrogen can be leveraged to direct novel transformations. The formation of pyridinium (B92312) salts can alter the electronic properties of the ring, opening up new avenues for nucleophilic aromatic substitution or ring-opening reactions, followed by functionalization and re-aromatization. acs.org Exploring these unconventional pathways could lead to the discovery of unexpected and valuable chemical transformations.
Integration into Hybrid Organic-Inorganic Materials and Nanostructures
The coordinating ability of the pyridine nitrogen in this compound makes it an excellent candidate for incorporation into hybrid organic-inorganic materials. rsc.orgresearchgate.netmdpi.com Future research should focus on the design and synthesis of metal-organic frameworks (MOFs), coordination polymers, and functionalized nanoparticles incorporating this ligand.
The methylphenyl substituent can be further functionalized to introduce additional coordination sites or to tune the steric and electronic properties of the resulting materials. For instance, the introduction of carboxylic acid or phosphonic acid groups would allow for the formation of robust linkages with metal ions, leading to the creation of porous materials with potential applications in gas storage, separation, and catalysis.
Moreover, the integration of this compound into nanostructures, such as quantum dots or plasmonic nanoparticles, could lead to novel materials with interesting photophysical or catalytic properties. The pyridine moiety can act as a capping agent or a linker, influencing the growth, stability, and surface chemistry of the nanoparticles.
| Material Class | Potential Applications | Research Focus |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. | Synthesis of functionalized ligands, control of pore size and functionality. |
| Coordination Polymers | Luminescence, magnetism, conductivity. | Exploration of different metal ions and coordination geometries. |
| Functionalized Nanoparticles | Bioimaging, drug delivery, catalysis. | Control of nanoparticle size and shape, investigation of surface chemistry. |
Advanced Spectroscopic Characterization Under Operando Conditions
To gain a deeper understanding of the role of this compound in catalytic or materials systems, it is crucial to move beyond static characterization techniques. Future research should employ advanced spectroscopic methods under operando conditions, which allow for the real-time monitoring of the compound's structure and electronic state while a chemical process is occurring. wikipedia.orgyoutube.comornl.govmdpi.com
For example, when incorporated as a ligand in a heterogeneous catalyst, operando infrared (IR) or Raman spectroscopy could provide valuable insights into the coordination of the pyridine nitrogen to the metal center and the electronic effects of the substituents during a catalytic reaction. ornl.gov Similarly, operando X-ray absorption spectroscopy (XAS) could be used to probe the oxidation state and local coordination environment of the metal center in a MOF containing this ligand during gas adsorption or a chemical transformation. youtube.com These techniques will be instrumental in establishing structure-property-activity relationships and guiding the rational design of improved materials.
Application of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity
The vast chemical space accessible through derivatization of this compound presents a significant challenge for traditional experimental screening. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery of new compounds with desired properties. acellera.comresearchgate.netarxiv.orgrsc.orgnih.gov
Future research should focus on the development of ML models to predict various properties of derivatives of this compound, such as their biological activity, photophysical properties, or performance in materials applications. researchgate.net These models can be trained on existing experimental data or on data generated from high-throughput virtual screening. By identifying promising candidates in silico, ML can significantly reduce the time and resources required for experimental synthesis and testing.
Furthermore, AI algorithms can be employed to predict the outcomes of chemical reactions and to propose novel synthetic routes. By learning from the vast body of chemical literature, these tools can assist chemists in designing more efficient and sustainable synthetic strategies for accessing new derivatives of this compound.
| AI/ML Application | Predicted Property/Outcome | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Accelerated drug discovery. |
| Property Prediction Models | Solubility, photophysical properties. | Rational design of materials with tailored properties. |
| Retrosynthesis Prediction | Novel synthetic routes. | More efficient and sustainable synthesis planning. |
Sustainable Chemistry Initiatives for Synthesis and Application of Pyridine Carbonitriles
In line with the growing emphasis on green chemistry, future research on this compound and other pyridine carbonitriles should prioritize the development of sustainable synthetic methods and applications. citedrive.comnih.govresearchgate.netbhu.ac.inresearcher.life This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
The exploration of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be crucial in this regard. bhu.ac.in Additionally, the use of alternative energy sources such as microwave irradiation or ultrasound could lead to faster and more efficient reactions with reduced energy consumption. nih.govmdpi.com
Beyond the synthesis, the life cycle of materials derived from this compound should also be considered. Research into the recyclability and biodegradability of polymers and MOFs incorporating this compound will be essential for the development of truly sustainable technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-Methylphenyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : A common approach involves multi-step heterocyclic synthesis, starting with condensation reactions between substituted pyridine precursors and aryl halides. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 3-methylphenyl group. Optimization may involve varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (80–120°C) to enhance regioselectivity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. Monoclinic systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å) provide precise bond angles and torsion angles .
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions. For instance, the nitrile group (C≡N) shows a characteristic peak at ~110–120 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 224.095 for C₁₃H₁₀N₂) .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinases) by simulating interactions with active-site residues .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of pyridine-2-carbonitrile derivatives across studies?
- Methodological Answer : Contradictions in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (cell lines, concentrations) or structural variations. Systematic meta-analysis of published IC₅₀ values, coupled with standardized in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition), can clarify structure-activity relationships (SAR). For example, substituents at the pyridine-3 position significantly modulate NF-κB inhibition .
Q. What strategies enhance the target selectivity of this compound derivatives in drug discovery?
- Methodological Answer :
- Bioisosteric replacement : Substitute the nitrile group (-C≡N) with a carboxylic acid (-COOH) to improve solubility and reduce off-target effects .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyridine nitrogen) and hydrophobic regions (3-methylphenyl) using tools like Schrödinger’s Phase.
- In vivo pharmacokinetic studies : Assess metabolic stability by monitoring hepatic clearance (e.g., CYP450 isoforms) and plasma half-life in rodent models .
Q. How do structural modifications at the 3-methylphenyl group influence pharmacological profiles and metabolic stability?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring enhances metabolic stability by reducing oxidative degradation. Conversely, bulky substituents (e.g., -OCH₃) may sterically hinder cytochrome P450-mediated metabolism. Comparative studies using microsomal assays (human liver microsomes) and LC-MS/MS analysis quantify metabolite formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
